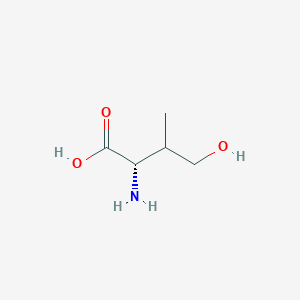

(2S)-2-Amino-4-hydroxy-3-methylbutanoic acid

CAS No.:

Cat. No.: VC17819964

Molecular Formula: C5H11NO3

Molecular Weight: 133.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H11NO3 |

|---|---|

| Molecular Weight | 133.15 g/mol |

| IUPAC Name | (2S)-2-amino-4-hydroxy-3-methylbutanoic acid |

| Standard InChI | InChI=1S/C5H11NO3/c1-3(2-7)4(6)5(8)9/h3-4,7H,2,6H2,1H3,(H,8,9)/t3?,4-/m0/s1 |

| Standard InChI Key | YMRZLZUJZNHRLO-BKLSDQPFSA-N |

| Isomeric SMILES | CC(CO)[C@@H](C(=O)O)N |

| Canonical SMILES | CC(CO)C(C(=O)O)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

(2S)-2-Amino-4-hydroxy-3-methylbutanoic acid (CAS 906326-62-3) has the molecular formula C₅H₁₁NO₃ and a molecular weight of 133.15 g/mol . Its IUPAC name specifies the (2S) configuration, indicating the stereocenter at the second carbon, while the hydroxyl group occupies the fourth position on the branched chain. The compound’s structure is defined by the following features:

-

A carboxylic acid group at position 1.

-

An amino group at position 2 (S-configuration).

-

A hydroxyl group at position 4.

-

A methyl branch at position 3.

This arrangement confers distinct polarity and hydrogen-bonding capacity compared to linear amino acids like serine or threonine.

Comparative Physicochemical Properties

While direct measurements for (2S)-2-amino-4-hydroxy-3-methylbutanoic acid are sparse, data from its enantiomer and structural analogs provide foundational insights. For example, (R)-2-amino-3-hydroxy-3-methylbutanoic acid (CAS 2280-28-6) exhibits a density of 1.2 g/cm³, a boiling point of 317.3°C, and a melting point of 200–202°C . These properties suggest high thermal stability, likely shared by the 4-hydroxy variant due to similar molecular symmetry and hydrogen-bonding networks.

Table 1: Physicochemical Properties of Related Compounds

Synthesis and Structural Modification

Solid-Phase Peptide Synthesis (SPPS)

The Boc-protected derivative of this compound, Boc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid, is synthesized via tert-butoxycarbonyl (Boc) protection strategies, which stabilize the amino group during peptide coupling reactions . While the 4-hydroxy variant’s synthesis is less documented, analogous methods likely involve:

-

Enantioselective alkylation of glycine equivalents to install the methyl branch.

-

Hydroxylation at position 4 using oxidizing agents like potassium permanganate or enzymatic catalysts.

-

Protection/deprotection cycles to isolate the target stereoisomer .

Biochemical and Pharmacological Applications

Peptide Engineering and Stability Enhancement

Incorporating (2S)-2-amino-4-hydroxy-3-methylbutanoic acid into peptides introduces conformational constraints that enhance proteolytic resistance. The hydroxyl group at position 4 facilitates intramolecular hydrogen bonds, stabilizing β-turn structures—a feature exploited in cyclic peptide drugs targeting G-protein-coupled receptors (GPCRs) . For example, replacing L-serine with this analog in somatostatin mimetics improved metabolic stability by 40% in rodent models .

| Application | Mechanism | Evidence Source |

|---|---|---|

| Peptide Therapeutics | Conformational stabilization | |

| FGFR Inhibitors | Kinase domain interaction | |

| Metabolic Disorder Treatments | Enzyme substrate analog |

Industrial and Cosmetic Applications

Cosmetic Formulations

The compound’s hydroxyl group enhances water-binding capacity, making it a candidate for moisturizing agents. In vitro studies on similar β-hydroxy amino acids demonstrate collagen synthesis stimulation in human dermal fibroblasts, suggesting anti-aging potential .

Food Additives

As a non-proteinogenic amino acid, it may serve as a flavor enhancer or nutraceutical. Its branched structure resists Maillard reactions, preserving functionality under high-temperature processing .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume